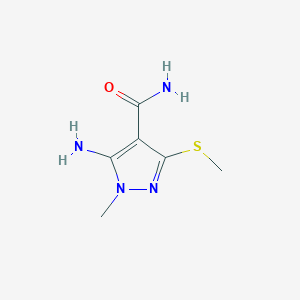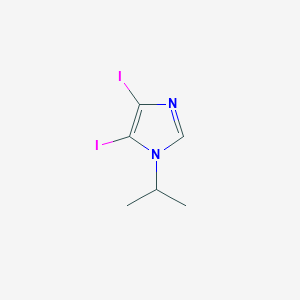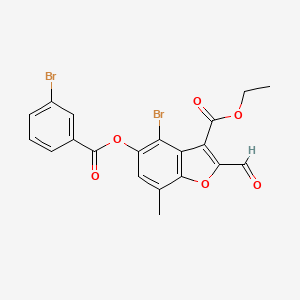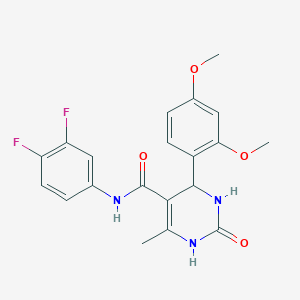
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C6H10N4OS . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3 . This indicates that the compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The ring is substituted with an amino group, a methyl group, and a methylsulfanyl group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.23 .Applications De Recherche Scientifique
AMPK Activation and Its Effects
AMPK Activation and Independent Effects : 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) activates AMPK, influencing metabolism and cancer pathogenesis. Despite initial attributions to AMPK activation, AICAr's effects often stem from AMPK-independent mechanisms. This distinction underscores the complexity of interpreting AICAr-based studies, highlighting the need for caution in attributing its biochemical impacts solely to AMPK modulation (Visnjic et al., 2021).
Drug Resistance and Tuberculosis
MDR and XDR Tuberculosis Treatment : Multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis can be treated effectively with specific antituberculosis drugs, emphasizing the critical role of selecting appropriate drug combinations. This review outlines the strategic selection of drugs based on efficacy, safety, and cost, providing a comprehensive framework for treating challenging tuberculosis cases (Caminero et al., 2010).
Heterocyclic Compounds Synthesis
Synthesis of Heterocyclic Compounds : The synthesis of functionalized heteroaromatic compounds, including the exploration of new rearrangements and corrections of previously misassigned structures, plays a significant role in the development of novel pharmaceuticals and materials. This research highlights the dynamic nature of synthetic chemistry in discovering and correcting structural assignments for heterocyclic compounds (Moustafa et al., 2017).
DCNP Reactivity in Synthesis
DCNP Reactivity and Applications : The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives underscores its utility in synthesizing diverse heterocyclic compounds and dyes. This versatility demonstrates the compound's significant role in expanding the toolkit for chemical synthesis, offering pathways to novel compounds with potential applications across various scientific fields (Gomaa & Ali, 2020).
Pyrazoline Derivatives in Therapeutics
Therapeutic Applications of Pyrazolines : Pyrazoline derivatives exhibit a wide range of biological properties, making them a focal point for therapeutic research. This review encapsulates the patent literature on pyrazolines, highlighting their versatility as pharmaceutical agents with applications in antimicrobial, anti-inflammatory, and anticancer therapies, among others. The breadth of pharmacological effects attributed to pyrazoline derivatives illustrates their potential as versatile therapeutic agents (Shaaban et al., 2012).
Propriétés
IUPAC Name |
5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c1-10-4(7)3(5(8)11)6(9-10)12-2/h7H2,1-2H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKQONLWSZEGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)SC)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)
![2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide](/img/structure/B2663869.png)
![2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2663870.png)
![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B2663871.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)


![Ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663878.png)
![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2663880.png)
![(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663883.png)
![3-chloro-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2663886.png)
